Methyl 1-(tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[2.5]octane-6-carboxylate
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Overview
Description
Methyl (3s,6s)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[2.5]octane-6-carboxylate is a complex organic compound that features a spirocyclic structure. This compound is notable for its incorporation of a boron-containing moiety, which is often utilized in organic synthesis and medicinal chemistry. The presence of the boron atom within the dioxaborolane ring imparts unique reactivity and stability to the molecule, making it a valuable intermediate in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3s,6s)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[2.5]octane-6-carboxylate typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a diol or a diketone. This step often requires the use of strong acids or bases to facilitate the cyclization process.
Introduction of the Boron Moiety: The boron-containing dioxaborolane ring is introduced via a borylation reaction. This can be achieved using reagents such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is typically carried out under an inert atmosphere to prevent oxidation of the boron species.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester. This can be accomplished using methanol and a suitable acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of solvents, catalysts, and reaction parameters is critical to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
Methyl (3s,6s)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[2.5]octane-6-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The boron moiety can be oxidized to form boronic acids or borates.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The boron atom can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Palladium catalysts, such as palladium acetate, are used in cross-coupling reactions.
Major Products
Oxidation: Boronic acids or borates.
Reduction: Alcohols.
Substitution: Various substituted spirocyclic compounds.
Scientific Research Applications
Methyl (3s,6s)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[2.5]octane-6-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a boron delivery agent in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored for its potential in drug development, particularly in the design of boron-containing pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of this compound is largely dependent on its boron moiety. Boron atoms can form stable covalent bonds with various biomolecules, which can influence biological pathways and molecular targets. In the context of BNCT, the boron atom can capture thermal neutrons, leading to the release of high-energy particles that can selectively destroy cancer cells.
Comparison with Similar Compounds
Similar Compounds
Methyl (3s,6s)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[2.5]octane-6-carboxylate: Unique due to its spirocyclic structure and boron moiety.
Boron-containing esters: Similar in having boron atoms but may lack the spirocyclic structure.
Spirocyclic esters: Similar in having spirocyclic structures but may lack the boron moiety.
Uniqueness
The uniqueness of methyl (3s,6s)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[2.5]octane-6-carboxylate lies in its combination of a spirocyclic core and a boron-containing dioxaborolane ring. This dual functionality imparts unique reactivity and stability, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C16H27BO4 |
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Molecular Weight |
294.2 g/mol |
IUPAC Name |
methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[2.5]octane-6-carboxylate |
InChI |
InChI=1S/C16H27BO4/c1-14(2)15(3,4)21-17(20-14)12-10-16(12)8-6-11(7-9-16)13(18)19-5/h11-12H,6-10H2,1-5H3 |
InChI Key |
ZWLZTABCWKLGJG-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CC23CCC(CC3)C(=O)OC |
Origin of Product |
United States |
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